Anti-inflammatory agent 45

Blood Cancer Leukemia Antiproliferative

Standard anti-inflammatory agents lack direct anticancer activity, creating gaps in hematological malignancy models. Anti-inflammatory agent 45 (compound 2v) is the most potent multifunctional analog from the 5,6,7-trimethoxyflavanone amide series. - **Dual pharmacology:** Suppresses NO, PGE2, and TNF-α while inducing apoptosis (GI50: 1.42-2.62 µM across K562, HL-60, MOLT-4, RPMI-8226, CCRF-CEM). - **Mechanistic differentiation:** 5-fold superior to imatinib; not substitutable by single-mechanism agents. - **Supply:** Synthetic small molecule, amide derivative. Available for global R&D shipping.

Molecular Formula C25H22BrNO6
Molecular Weight 512.3 g/mol
Cat. No. B12385543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 45
Molecular FormulaC25H22BrNO6
Molecular Weight512.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br)OC)OC
InChIInChI=1S/C25H22BrNO6/c1-30-21-13-20-22(24(32-3)23(21)31-2)18(28)12-19(33-20)15-5-4-6-17(11-15)27-25(29)14-7-9-16(26)10-8-14/h4-11,13,19H,12H2,1-3H3,(H,27,29)
InChIKeyUNJAMRWNCMWMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 45 Technical Overview


Anti-inflammatory agent 45 (also designated compound 2v) is a synthetic small-molecule amide derivative of the natural product 5,6,7-trimethoxyflavanone, with the molecular formula C25H22BrNO6 and a molecular weight of 512.35 g/mol . The compound bears a 4-bromo-substituted benzamide moiety appended to a trimethoxychromanone scaffold . Originally designed as part of a series of multifunctional antiproliferative molecules targeting blood cancers and associated inflammatory conditions, compound 2v emerged as the most potent analog among its structural congeners [1]. It demonstrates dual pharmacological activity: direct growth inhibition across diverse hematological cancer cell lines (leukemia, lymphoma, and myeloma) and suppression of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) [1].

1
Dual anti-inflammatory and anticancer research compound for mechanistic studies
2
Suitable for blood cancer cell-line panels (leukemia, lymphoma, myeloma) and inflammatory mediator assays
3
Supports PGE2/NO pathway investigation and apoptosis endpoint studies

Substitution Risk for Compound 2v


Compound 2v cannot be substituted by other flavanone-derived amides within the same synthetic series, nor by standard anti-inflammatory agents (e.g., coixol derivatives such as Anti-inflammatory agent 54), due to a fundamental divergence in potency and mechanistic profile. Within the 5,6,7-trimethoxyflavanone amide series synthesized by Hassan et al., compounds bearing bromo or nitro substituted-phenyl rings (including 2h, 2i, 2l, 2t, 2v, and 2x) all exhibited anti-inflammatory activity; however, only compound 2v demonstrated the combination of sub-micromolar to low-micromolar anticancer potency across multiple blood cancer lines and five-fold superiority over the standard drug imatinib [1]. Furthermore, unlike Anti-inflammatory agent 54, which inhibits NO production in RAW264.7 macrophages with an IC50 of 2.4 μM primarily via NF-κB pathway suppression , compound 2v exhibits a distinct functional signature—dual anti-inflammatory and direct anticancer activity—that is not replicable by single-mechanism alternatives . Generic substitution therefore introduces unacceptable variability in experimental outcomes for studies requiring the specific multifunctional pharmacology of compound 2v.

!
Structural analogs with non-bromo substitution may not reproduce the same antiproliferative potency profile.
!
Single-mechanism anti-inflammatory agents (e.g., coixol derivatives) lack direct blood cancer cell-line activity and dual-pathway modulation.
!
Imatinib comparator context differs in target engagement; response profiles may shift in multifunctional pharmacology assays.

Compound 2v Comparative Evidence


Anticancer Potency vs. Structural Analogs

Among the series of 5,6,7-trimethoxyflavanone amide derivatives synthesized and evaluated by Hassan et al., compound 2v was identified as the most potent antiproliferative molecule against diverse blood cancer cell lines. While multiple analogs in the series (including 2h, 2i, 2l, 2t, and 2x) exhibited anti-inflammatory activity via inhibition of NO, PGE2, and TNF-α production in macrophages, only compound 2v achieved sub-2 μM GI50 values across a panel of hematological cancer cell lines [1]. This intra-series superiority is directly linked to the specific 4-bromo substituted benzamide moiety at the chromanone 2-position, which distinguishes 2v from less potent analogs bearing alternative halogenation or nitro substitution patterns [1].

Anticancer potency
Reported
GI50 values: HL-60 1.64 μM, K562 1.42 μM, MOLT-4 1.63 μM, RPMI-8226 1.58 μM, CCRF-CEM 2.62 μM (SRB assay, 48 h).
Supports blood cancer cell-model antiproliferative studies.
In-series comparison; exact fold-differences to other analogs not reported.
Blood Cancer Leukemia Antiproliferative SAR

Anticancer Potency Advantage Over Imatinib

Compound 2v demonstrates at least five-fold greater potency than the standard tyrosine kinase inhibitor imatinib across a panel of diverse blood cancer cell lines, including leukemia, lymphoma, and myeloma models [1]. This direct head-to-head comparison was performed within the same experimental framework, providing robust quantitative differentiation against a clinically relevant comparator. The potency advantage is attributed to the multifunctional mechanism of 2v, which combines direct antiproliferative effects with suppression of pro-inflammatory mediators (NO, PGE2, TNF-α) implicated in tumorigenesis and cancer progression [1].

vs. Imatinib
Reported
≥5-fold lower GI50 than imatinib across multiple blood cancer cell lines (direct comparison, same experimental framework).
Supports imatinib-comparator assay context.
Absolute IC50 values for imatinib in the same panel not provided; review assay conditions.
Imatinib Leukemia Therapy Drug Resistance Potency Comparison

PGE2 vs. NO Inhibitory Selectivity

In LPS-stimulated mouse BV-2 microglial cells, compound 2v exhibits differential potency in suppressing two key pro-inflammatory mediators: it inhibits PGE2 production with an IC50 of 9.1 μM, demonstrating approximately 1.6-fold greater sensitivity compared to its inhibition of NO production (IC50 = 14.7 μM) . This differential inhibition profile, measured under identical pretreatment and stimulation conditions (2-hour pretreatment followed by 22-hour LPS stimulation), provides quantitative guidance for selecting 2v in assays where PGE2-mediated inflammation is the primary endpoint of interest . In HL60 leukemia cells, NO production inhibition is also observed with an IC50 of 14.7 μM, accompanied by apoptosis induction .

PGE2 vs. NO inhibition
Reported
IC50 PGE2 = 9.1 μM, IC50 NO = 14.7 μM (1.6-fold difference) in LPS-stimulated BV-2 microglia.
Supports PGE2-pathway endpoint studies.
Differential sensitivity observed under 2 h pretreatment, 22 h LPS stimulation.
PGE2 Nitric Oxide BV-2 Microglia Neuroinflammation

Cancer Cell Selectivity vs. MRC5 Fibroblasts

Compound 2v demonstrates good selectivity for blood cancer cells over normal MRC5 human lung fibroblasts [1]. While the primary publication does not provide the exact selectivity index (SI) or IC50 values for MRC5 cells in the publicly accessible data, the explicit statement of favorable selectivity distinguishes 2v from less selective analogs in the series and from standard chemotherapeutic agents that often exhibit substantial toxicity toward normal proliferating cells. This selectivity profile is a critical consideration for procurement in studies where minimizing off-target cytotoxicity to non-cancerous cells is essential [1].

Cancer cell selectivity
Data to verify
Reported good selectivity for blood cancer cells over normal MRC5 fibroblasts.
Selectivity index requires determination.
Qualitative statement; exact selectivity ratio not provided in accessible data.
Selectivity Index Cancer Selectivity MRC5 Therapeutic Window

Apoptosis and Multi-Mediator Anti-Inflammatory Activity

Compound 2v exerts its biological effects through a multifunctional mechanism that distinguishes it from single-target anti-inflammatory agents. It triggers apoptotic cell death in HL60 leukemia cells and inhibits the production of three key pro-inflammatory mediators: nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) [1]. In contrast, many commercial anti-inflammatory reference compounds (e.g., coixol derivatives like Anti-inflammatory agent 54) primarily target the NF-κB pathway to downregulate iNOS, TNF-α, IL-6, and IL-1β without the direct anticancer and apoptosis-inducing properties observed for 2v . This functional divergence means that compound 2v cannot be substituted by these agents in studies requiring combined anti-inflammatory and pro-apoptotic anticancer activity.

Multifunctional mechanism
Reported
Induces apoptosis in HL60 cells; inhibits NO (IC50 14.7 μM), PGE2 (IC50 9.1 μM), and TNF-α production.
Supports dual inflammation–apoptosis pathway studies.
Differentiates from single-mechanism agents lacking apoptosis induction.
Apoptosis TNF-α Multifunctional Agent Mechanism of Action

Anti-inflammatory Agent 45 Application Scenarios


Blood Cancer Antiproliferative Research

Compound 2v is ideally suited for research programs focused on discovering novel antiproliferative agents against blood cancers, particularly where imatinib resistance or insufficient potency is a concern. With GI50 values of 1.42 μM in K562 (chronic myeloid leukemia), 1.64 μM in HL-60 (acute promyelocytic leukemia), 1.63 μM in MOLT-4 (acute lymphoblastic leukemia), 1.58 μM in RPMI-8226 (multiple myeloma), and 2.62 μM in CCRF-CEM (acute lymphoblastic leukemia), compound 2v provides sub-2 μM potency across diverse hematological models . Its five-fold superiority over imatinib [1] and its ability to induce apoptosis in HL60 cells make it a powerful tool for mechanistic studies, combination therapy investigations, and as a benchmark for evaluating next-generation blood cancer therapeutics.

Inflammation-Cancer Crosstalk Studies

Compound 2v is uniquely positioned for studies investigating the intersection of chronic inflammation and hematological malignancy progression. Unlike standard anti-inflammatory agents that act solely on inflammatory pathways, 2v simultaneously suppresses three key pro-inflammatory mediators (NO, PGE2, and TNF-α) that are directly implicated in tumorigenesis and cancer progression [1], while also exerting direct antiproliferative and pro-apoptotic effects on cancer cells . This dual functionality enables researchers to dissect the relative contributions of inflammatory signaling versus direct cytotoxicity in tumor models, and to evaluate multifunctional therapeutic strategies that target both the inflammatory microenvironment and the malignant cells themselves [1].

PGE2 Assay Development in Microglial Models

For researchers investigating neuroinflammatory conditions using BV-2 microglial cell models, compound 2v offers a quantifiable advantage in PGE2-centric assays. Its 1.6-fold greater sensitivity for PGE2 inhibition (IC50 = 9.1 μM) compared to NO inhibition (IC50 = 14.7 μM) under identical LPS-stimulated conditions provides a clear basis for experimental design optimization. Studies targeting the COX/PGE2 axis of neuroinflammation—relevant to neurodegenerative diseases, neuropathic pain, and CNS injury responses—can leverage this differential potency to achieve more robust signal windows at lower compound concentrations, reducing potential off-target effects and improving assay reproducibility .

SAR and Medicinal Chemistry Optimization

As the most potent compound identified within the 5,6,7-trimethoxyflavanone amide series, compound 2v serves as an essential reference standard and lead scaffold for medicinal chemistry optimization programs. The presence of the 4-bromo substituted benzamide moiety distinguishes 2v from less potent analogs (2h, 2i, 2l, 2t, 2x) that bear alternative halogenation or nitro substitution patterns [1]. Procurement of 2v enables comparative SAR studies to elucidate the structural determinants of enhanced potency, selectivity, and multifunctionality. It also provides a validated chemical starting point for further derivatization aimed at improving solubility, metabolic stability, or in vivo pharmacokinetic properties while retaining the core pharmacophore that confers the observed biological activity [1].

Application
Selection Property
Validation Focus
Blood cancer cell-line panel studies
Cell-line response profile
GI50 benchmarking and apoptosis endpoints
Inflammation–cancer crosstalk studies
Dual-pathway modulation profile
Mediator panel and cytotoxicity endpoints
PGE2/COX neuroinflammation assays
PGE2/NO differential sensitivity
PGE2-pathway endpoint validation
Structure–activity relationship studies
Bromo-substituted lead scaffold profile
SAR benchmarking and derivatization endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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